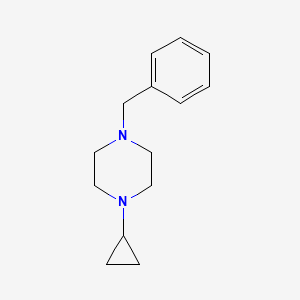
1-Benzyl-4-cyclopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-cyclopropylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a cyclopropyl group attached to the other nitrogen atom of the piperazine ring
Métodos De Preparación
The synthesis of 1-Benzyl-4-cyclopropylpiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
1-Benzyl-4-cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-cyclopropylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction increases the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, leading to various physiological effects. The compound’s ability to inhibit acetylcholinesterase and butyrylcholinesterase also suggests its potential use in treating neurological disorders .
Comparación Con Compuestos Similares
1-Benzyl-4-cyclopropylpiperazine can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: Lacks the benzyl group and has different pharmacological properties.
Benzylpiperazine: Known for its stimulant properties and used recreationally.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds are dual inhibitors of acetylcholinesterase and butyrylcholinesterase and are studied for their potential use in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-benzyl-4-cyclopropylpiperazine |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-15-8-10-16(11-9-15)14-6-7-14/h1-5,14H,6-12H2 |
Clave InChI |
XFPUDSLGBYEEAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)
![tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B12954136.png)
![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)

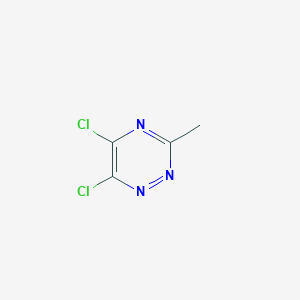
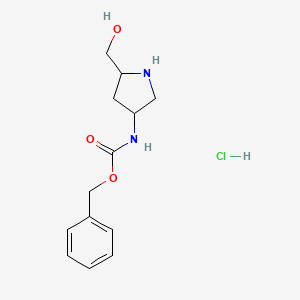
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12954174.png)

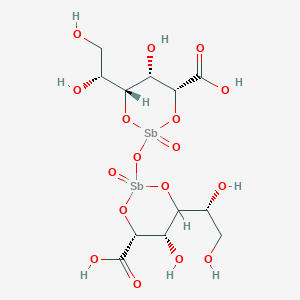
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
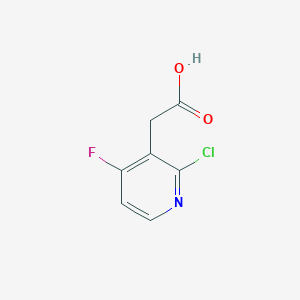
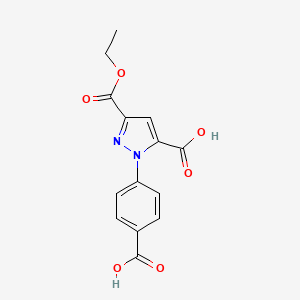
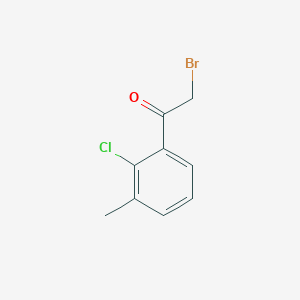
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
